molecular formula C17H15ClFN5O B3015163 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide CAS No. 920474-33-5

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide

Cat. No.: B3015163
CAS No.: 920474-33-5
M. Wt: 359.79
InChI Key: AOZQXMNIROKQCP-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a fluorobenzamide moiety, and a chlorinated phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The next step involves the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step includes the coupling of the tetrazole derivative with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the fluorobenzamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-benzamide: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-chlorobenzamide: Contains an additional chlorine atom, which may alter its reactivity and interactions.

    2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-methylbenzamide: Substitutes the fluorine atom with a methyl group, potentially changing its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide enhances its lipophilicity and metabolic stability, making it a unique compound with distinct advantages in drug development and material science.

Properties

IUPAC Name

2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c1-10-6-7-12(8-11(10)2)24-15(21-22-23-24)9-20-17(25)16-13(18)4-3-5-14(16)19/h3-8H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQXMNIROKQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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